molecular formula C15H13BrO2 B1278325 1-(4-(Benzyloxy)phenyl)-2-bromoethanone CAS No. 4254-67-5

1-(4-(Benzyloxy)phenyl)-2-bromoethanone

Cat. No. B1278325
CAS RN: 4254-67-5
M. Wt: 305.17 g/mol
InChI Key: IAPCKPXQFYWNDN-UHFFFAOYSA-N
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Description

The compound "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" is a brominated organic molecule that features a benzyloxy substituent on a phenyl ring, which is further connected to a 2-bromoethanone group. This structure suggests potential reactivity typical of bromo ketones and ethers, such as participation in nucleophilic substitution reactions or serving as intermediates in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been demonstrated through various methods. For instance, the Knoevenagel reaction has been employed to synthesize photoluminescent phenylene vinylene oligomers, indicating that similar condensation reactions could potentially be used for the synthesis of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" . Additionally, the KHSO4-catalyzed synthesis of 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benzyloxy)-2-bromomethyl)benzenes under solvent-free conditions suggests a green and economical approach that could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can exhibit various interactions in the solid state. For example, 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives show significant differences in packing interactions, such as C–Br...π(arene) interactions and Br...Br interactions . These findings could inform the analysis of the molecular structure of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone," which may also exhibit unique intermolecular interactions due to the presence of the bromine atom and the benzyloxy group.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl through a series of reactions including benzaldehyde condensation and bromination suggests that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" could also undergo similar transformations . Furthermore, the Wittig-Horner reaction has been used to synthesize 1-bromo-4-(2,2-diphenylvinyl)benzene, indicating that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" might be amenable to reactions involving phosphorus ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene have been investigated, showing significant differences in fluorescence intensity between the solution and solid states . This suggests that "1-(4-(Benzyloxy)phenyl)-2-bromoethanone" may also exhibit interesting photophysical properties. Additionally, the crystal structures of related compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, provide insights into the potential solid-state behavior of "1-(4-(Benzyloxy)phenyl)-2-bromoethanone," which could be characterized by van der Waals and weak C–H...O interactions .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Sulfones : A study by Enders, Berg, and Jandeleit (2003) discussed the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, highlighting the use of related compounds as precursors in sulfone synthesis (Enders, Berg, & Jandeleit, 2003).
  • Liquid Crystalline Polyacetylenes : Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes, which included phenyl benzoate mesogens with tails related to the chemical structure (Kong & Tang, 1998).
  • Phenolic Compound Derivatives : In a study by Seebach, Gysel, and Kinkel (1991), the synthesis of specific phenolic compound derivatives was examined, showcasing the broader chemical family's relevance in synthetic chemistry (Seebach, Gysel, & Kinkel, 1991).

Material Science and Chemistry

  • Oligo(N-phenyl-m-aniline) Synthesis : A paper by Ito et al. (2002) focused on the synthesis of oligo(N-phenyl-m-aniline)s, which are related to the compound . This highlights its role in the development of novel materials (Ito et al., 2002).
  • Dendrimer Synthesis : Percec, Chu, and Kawasumi (1994) discussed the synthesis of thermotropic dendrimers, where similar compounds were used as monomers, indicating its utility in advanced polymer chemistry (Percec, Chu, & Kawasumi, 1994).

Methodological Innovations

  • Synthetic Method Development : Joshi, Suresh, and Adimurthy (2013) developed a new synthetic method for converting benzylic alcohols to dibenzenes, which suggests potential novel synthetic pathways for similar compounds (Joshi, Suresh, & Adimurthy, 2013).

Photophysical and Electrochemical Studies

  • Photophysical Behavior : Weng et al. (2018) studied derivatives of 1-benzyl-4-(4-triphenylvinyl phenyl) pyridinium bromide, which shares structural similarities, to understand their photophysical behaviors (Weng et al., 2018).
  • Electrosynthesis : A study by He, Watts, Marken, and Haswell (2007) focused on the electrosynthesis of phenyl-2-propanone derivatives from related benzyl bromides, highlighting electrochemical applications (He, Watts, Marken, & Haswell, 2007).

Green Chemistry

  • Renewable Chemistry Applications : Trejo-Machin et al. (2017) explored phloretic acid as an alternative to phenolation for polybenzoxazine, signifying the potential of related compounds in sustainable chemistry applications (Trejo-Machin et al., 2017).

Safety And Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Similar compounds may cause irritation if inhaled, ingested, or contacted with skin .

properties

IUPAC Name

2-bromo-1-(4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPCKPXQFYWNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441559
Record name 4-(Benzyloxy)-phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)phenyl)-2-bromoethanone

CAS RN

4254-67-5
Record name 4-(Benzyloxy)-phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(benzyloxy)phenyl]-2-bromoethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromination of 4′-benzyloxyacetophenone (step 2): Bromine (80 mmol) was added dropwise over 5 min to a stirred solution of 4′-benzyloxyacetophenone (70 mmol) in 40 ml chloroform. This mixture was stirred for an additional 5 min and quenched with saturated sodium bicarbonate in water until the pH reached 7. The organic layers were combined, dried over MgSO4, and concentrated to dryness. The crude mixture was purified over a silica gel column and eluted with methylene chloride to yield 2-bromo-4′-benyloxyacetophenone. An Rf of 0.62 was observed when resolved by thin layer chromatography using methylene chloride. 1H nmr (δ, ppm, CDCl3), 7.97 (2H, δ, 9.2 Hz, O—Ar—C(O)), 7.43 (5H, m, Ar′CH2O—), 7.04 (2H, δ, 9.0 Hz, O—Ar—C(O)), 5.15 (2H, s, Ar′CH2O—), 4.40 (2H, s, CH2Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mmol
Type
reactant
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Quantity
70 mmol
Type
reactant
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Quantity
40 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-(benzyloxy)-phenyl)-ethanone (49.12 g; 217.1 mmol) in CH2Cl2 (750 mL) was added drop wise DIPEA (45.37 mL; 260.5 mmol) and TMSOTf (45.18 mL; 249.6 mmol), both at 0° C. The resulting solution was maintained at 0° C. for 1 h, and then NBS (42.50 g; 238.8 mmol) was added in four portions. The resulting mixture was allowed to warm to RT and stirred 1 hour. Subsequently, the mixture was concentrated in vacuo and the residue was treated with EtOAc and washed twice with water, and brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chormatography (SiO2, Et2O) and crystallization from iPr2O to afford 1-(4-benzyloxy-phenyl)-2-bromo-ethanone.
Quantity
49.12 g
Type
reactant
Reaction Step One
Name
Quantity
45.37 mL
Type
reactant
Reaction Step One
Quantity
45.18 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
42.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4'-Benzyloxyacetophenone (55.0 g) was stirred in chloroform (500 ml), and bromine (13.0 ml) was added dropwise thereto at room temperature in 30 minutes. The mixture was stirred for 10 minutes, and the reaction mixture was washed with aqueous solution of sodium sulfate, water and saturated saline in turn, dried with anhydrous sodium sulfate and then concentrated. The precipitating crystals were recrystallized from acetone-diisopropyl ether to give 4'-benzyloxy-2-bromoacetophenone (25.7 g, 34.6%). m.p. 81°-82° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Cao, H Ding, R Yang, X Wang, Q Xiao - Marine Drugs, 2012 - mdpi.com
In the present paper, we report an efficient total synthesis of a marine alkaloid, rigidin E. The key tetrasubstituted 2-amino-3-carboxamidepyrrole intermediate was synthesized by …
Number of citations: 25 www.mdpi.com
G Gudipudi, SR Sagurthi, S Perugu, G Achaiah… - RSC Advances, 2014 - pubs.rsc.org
Based on earlier proven pharmacophore analogues of cancer a novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles (13–16) were rationally designed and synthesized by the …
Number of citations: 28 pubs.rsc.org
MV Galkin, C Dahlstrand, JSM Samec - researchgate.net
All reactions were carried out without any special caution against air unless otherwise noted. All reagents were used as received from Aldrich unless otherwise noted. Palladium on …
Number of citations: 0 www.researchgate.net
I Bownik, P Sebej, J Literák, D Heger… - The Journal of …, 2015 - ACS Publications
Irradiation of N-protected p-hydroxyphenacyl (pHP) ammonium caged derivatives at 313 nm releases primary and secondary amines or ammonia in nearly quantitative yields via the …
Number of citations: 22 pubs.acs.org

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